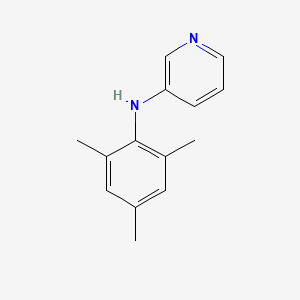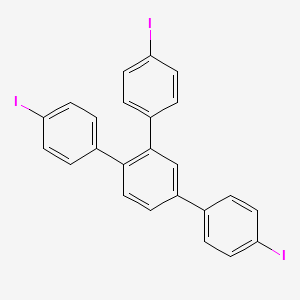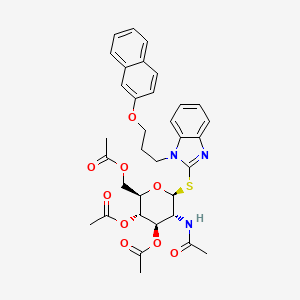![molecular formula C22H24N6O2 B12619502 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine CAS No. 915312-48-0](/img/structure/B12619502.png)
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with a fluorenyl group and a nitropentan-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is to start with the fluorenyl derivative and introduce the nitropentan-2-yl group through a nitration reaction. The pyrimidine core is then constructed via a series of condensation reactions involving appropriate amines and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The fluorenyl group can be oxidized to introduce additional functional groups.
Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the fluorenyl group can produce fluorenone derivatives.
Applications De Recherche Scientifique
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the nitropentan-2-yl chain can interact with proteins, potentially inhibiting their function. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
- 2-(4-Chlorophenyl)-4-(9,9-dimethyl-9H-fluoren-2-yl)-6-phenylpyrimidine
- 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is unique due to its combination of a fluorenyl group, a nitropentan-2-yl chain, and a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
915312-48-0 |
|---|---|
Formule moléculaire |
C22H24N6O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
5-[4-(9H-fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C22H24N6O2/c1-12(8-16(11-28(29)30)19-20(23)26-22(25)27-21(19)24)13-6-7-18-15(9-13)10-14-4-2-3-5-17(14)18/h2-7,9,12,16H,8,10-11H2,1H3,(H6,23,24,25,26,27) |
Clé InChI |
DTHPCQMOFXAAFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)





![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
